tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known for their diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the broad range of biological activities of imidazole-containing compounds, the effects could be diverse depending on the specific targets and biological context .
Biochemical Analysis
Biochemical Properties
tert-Butyl 4-((1H-benzo[d]imidazol-6-yl)oxy)piperidine-1-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the benzimidazole ring in the compound can bind to enzyme active sites, potentially inhibiting or modulating their activity. This interaction is particularly significant in the context of enzymes involved in DNA replication and repair, where the compound can act as an inhibitor .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell growth and differentiation. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cellular proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For example, the compound can inhibit the activity of topoisomerase, an enzyme crucial for DNA replication. This inhibition can lead to the accumulation of DNA breaks, triggering cell cycle arrest and apoptosis. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism. The compound can influence metabolic flux, altering the levels of various metabolites. For instance, it can increase the levels of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound is known to accumulate in the nucleus, where it can exert its effects on DNA and associated proteins .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nuclear compartment. In the nucleus, the compound can interact with DNA and nuclear proteins, influencing various nuclear processes, including transcription and DNA repair .
Properties
IUPAC Name |
tert-butyl 4-(3H-benzimidazol-5-yloxy)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)22-13-4-5-14-15(10-13)19-11-18-14/h4-5,10-12H,6-9H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRZPXZIRWTDAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.